1-Chloro-4-methoxy-2-vinylbenzene
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Overview
Description
1-Chloro-4-methoxy-2-vinylbenzene is an organic compound with the molecular formula C9H9ClO It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a vinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2-vinylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of 1-chloro-4-methoxybenzene with a vinyl group. This reaction typically requires a catalyst, such as aluminum chloride, and is carried out under controlled temperature conditions to ensure the desired substitution occurs .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methoxy-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-chloro-4-methoxy-2-ethylbenzene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.
Major Products:
Oxidation: 1-Chloro-4-methoxy-2-vinylbenzaldehyde or 1-chloro-4-methoxy-2-vinylbenzoic acid.
Reduction: 1-Chloro-4-methoxy-2-ethylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-methoxy-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-chloro-4-methoxy-2-vinylbenzene involves its interaction with various molecular targets. The vinyl group allows for electrophilic addition reactions, while the methoxy and chlorine groups influence the compound’s reactivity and stability. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
1-Chloro-4-methoxybenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
4-Chloro-1-methoxy-2-vinylbenzene: Similar structure but different positioning of substituents, affecting its chemical behavior.
1-Methoxy-4-vinylbenzene: Lacks the chlorine atom, resulting in different reactivity and applications .
Uniqueness: 1-Chloro-4-methoxy-2-vinylbenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-chloro-2-ethenyl-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGTWIHHDIQHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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